molecular formula C9H18O2 B12363969 Isopentyl isobutyrate-d7

Isopentyl isobutyrate-d7

Cat. No.: B12363969
M. Wt: 165.28 g/mol
InChI Key: VFTGLSWXJMRZNB-BGBULBDISA-N
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Description

Isopentyl isobutyrate-d7 is a deuterated derivative of isopentyl isobutyrate, an ester formed from isopentyl alcohol (3-methyl-1-butanol) and isobutyric acid. The deuterated form replaces seven hydrogen atoms with deuterium, typically at the methyl and methylene positions of the isopentyl and isobutyrate groups. This isotopic labeling enhances its utility in metabolic tracing, pharmacokinetic studies, and analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Properties

Molecular Formula

C9H18O2

Molecular Weight

165.28 g/mol

IUPAC Name

3-methylbutyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate

InChI

InChI=1S/C9H18O2/c1-7(2)5-6-11-9(10)8(3)4/h7-8H,5-6H2,1-4H3/i3D3,4D3,8D

InChI Key

VFTGLSWXJMRZNB-BGBULBDISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)OCCC(C)C)C([2H])([2H])[2H]

Canonical SMILES

CC(C)CCOC(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopentyl isobutyrate-d7 is synthesized through the esterification of isobutyric acid with isoamyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where they are mixed and heated to the required temperature. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Isopentyl isobutyrate-d7 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopentyl isobutyrate-d7 is widely used in scientific research due to its deuterated nature. Some of its applications include:

Mechanism of Action

The mechanism of action of isopentyl isobutyrate-d7 involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium atoms in the compound allow for the tracking of its movement and transformation within biological systems. This helps in understanding the metabolic pathways and the effects of various drugs on these pathways .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₉H₁₄D₇O₂ (exact structure depends on deuteration sites).
  • Molecular Weight: ~163.3 g/mol (estimated from non-deuterated analog: 158.23 g/mol + 7 deuterium substitutions) .
  • CAS Number: Not explicitly listed in the evidence, but the non-deuterated form (isopentyl isobutyrate) has CAS 106-27-4 .

Comparison with Similar Compounds

Non-Deuterated Analog: Isopentyl Isobutyrate

Property Isopentyl Isobutyrate Isopentyl Isobutyrate-d7
Molecular Formula C₉H₁₈O₂ C₉H₁₄D₇O₂
Molecular Weight 158.23 g/mol ~163.3 g/mol
Boiling Point 179°C Similar (deuteration minimally affects bp)
Density 0.861–0.866 g/cm³ Slightly higher due to D atoms
Applications Flavoring agent, solvent Isotopic tracer in research

Key Differences :

  • Deuteration in isobutyrate-d7 reduces metabolic degradation rates in tracer studies, enhancing detection sensitivity .
  • The non-deuterated form is more cost-effective for industrial uses, such as flavor synthesis (e.g., fruity notes in food additives) .

Structurally Similar Esters: Isoamyl Acetate

Property Isoamyl Acetate (3-Methylbutyl Acetate) This compound
Molecular Formula C₇H₁₄O₂ C₉H₁₄D₇O₂
Molecular Weight 130.18 g/mol ~163.3 g/mol
Boiling Point 142°C 179°C (isobutyrate higher)
Odor Strong banana/pear scent Likely milder due to isobutyrate group
Applications Food flavoring, insect attractant Research applications

Structural Insights :

  • Isoamyl acetate has a shorter acyl chain (acetate vs. isobutyrate), leading to lower molecular weight and volatility .

Deuterated Esters: Isopentyl Acetate-d3

Property Isopentyl Acetate-d3 This compound
Molecular Formula C₇H₁₁D₃O₂ C₉H₁₄D₇O₂
Molecular Weight 133.19 g/mol ~163.3 g/mol
Deuteration Sites Methyl groups on acetate Likely isopentyl and isobutyrate groups
Applications Metabolic studies Complex tracer studies

Research Utility :

  • Isopentyl acetate-d3 is used in simpler metabolic pathways due to fewer deuterium atoms, while isobutyrate-d7’s extensive labeling suits advanced tracer experiments .

Other Isobutyrate Derivatives: Isobutyl Isobutyrate

Property Isobutyl Isobutyrate This compound
Molecular Formula C₈H₁₆O₂ C₉H₁₄D₇O₂
Molecular Weight 144.21 g/mol ~163.3 g/mol
Branching Isobutyl group Isopentyl group
Applications Solvent, plasticizer Specialized research

Functional Contrast :

  • Isobutyl isobutyrate’s compact structure enhances volatility, making it suitable for industrial solvents, whereas the deuterated isopentyl variant prioritizes stability in analytical settings .

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for isopentyl isobutyrate-d7, and how do reaction conditions influence yield?

  • Methodological Answer : Use Fischer esterification with deuterated reagents (e.g., D₂SO₄ as a catalyst) under reflux. Adjust molar ratios of isopentyl-d7 alcohol to isobutyric acid (1:1.2) to drive equilibrium toward ester formation. Monitor reaction progress via FT-IR for carbonyl (C=O) and ester (C-O) bond formation . Purify via liquid-liquid extraction (e.g., NaHCO₃ wash to remove excess acid) and confirm purity (>98%) using GC-MS .

Q. How can researchers validate the structural integrity and isotopic labeling of this compound?

  • Methodological Answer : Combine ¹H/²H NMR to confirm deuterium incorporation at the isopentyl chain (e.g., absence of proton signals at δ 0.8–1.5 ppm). Validate isotopic purity (>99% D) using high-resolution mass spectrometry (HRMS) . Compare spectral data with non-deuterated analogs to identify shifts in molecular ion peaks (e.g., m/z +7 for d7 labeling) .

Q. What analytical techniques are critical for assessing purity and stability of this compound in storage?

  • Methodological Answer : Perform accelerated stability studies under varying temperatures (4°C, 25°C) and humidity levels. Use HPLC-UV with C18 columns to detect degradation products. For long-term stability, integrate Karl Fischer titration to monitor moisture absorption, which may hydrolyze the ester .

Q. How does isotopic labeling (d7) affect the compound’s physicochemical properties compared to its non-deuterated form?

  • Methodological Answer : Measure kinetic isotope effects (KIE) in reaction rates (e.g., ester hydrolysis) using deuterium-labeled vs. non-labeled compounds. Use density functional theory (DFT) simulations to predict vibrational frequency shifts in IR spectra due to C-D bonds .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. IR) for this compound be resolved?

  • Methodological Answer : Cross-validate using 2D NMR techniques (HSQC, HMBC) to assign ambiguous peaks. Re-examine sample preparation (e.g., solvent deuteration in NMR) to eliminate artifacts. For IR discrepancies, compare with computational spectra generated via Gaussian software .

Q. What strategies optimize the separation of this compound from synthetic byproducts?

  • Methodological Answer : Employ preparative chromatography with gradient elution (hexane:ethyl acetate). Optimize column parameters (e.g., particle size <5 µm) to resolve co-eluting byproducts. For trace impurities, use headspace GC-MS to identify volatile contaminants .

Q. How do reaction kinetics differ between deuterated and non-deuterated substrates in esterification?

  • Methodological Answer : Conduct stopped-flow kinetics experiments under controlled pH and temperature. Calculate activation energy (Eₐ) differences using the Arrhenius equation. Note that C-D bonds typically exhibit slower cleavage rates (KIE ≈ 2–10) .

Q. What computational models predict the solvent effects on this compound’s reactivity?

  • Methodological Answer : Apply COSMO-RS simulations to model solvation effects in polar vs. non-polar solvents. Validate predictions experimentally by measuring reaction rates in DMSO, THF, and hexane .

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